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Compound of Interest

Compound Name: Benzene, (2-butenyloxy)-

Cat. No.: B081109 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Benzene, (2-butenyloxy)-, also known as phenyl crotyl ether. The information presented

herein is essential for the characterization and identification of this compound in various

research and development settings. This document summarizes available quantitative data

from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), and outlines the typical experimental protocols for acquiring such data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the (E)-isomer of Benzene, (2-
butenyloxy)-.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.32 - 7.25 m - Ar-H (2H, meta)

6.96 - 6.88 m - Ar-H (3H, ortho, para)

5.90 - 5.75 m - -O-CH₂-CH=

5.70 - 5.58 m - =CH-CH₃

4.48 d 6.4 -O-CH₂-

1.74 d 6.4 -CH₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

158.4 C-O (Aromatic)

131.2 -O-CH₂-CH=

129.4 C-H (Aromatic, meta)

127.8 =CH-CH₃

120.9 C-H (Aromatic, para)

114.7 C-H (Aromatic, ortho)

68.9 -O-CH₂-

17.8 -CH₃

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3064, 3041 Medium Aromatic C-H Stretch

2917, 2859 Medium Aliphatic C-H Stretch

1600, 1496 Strong Aromatic C=C Bending

1241 Strong Aryl-O Stretch

1040 Strong C-O Stretch

966 Strong =C-H Bend (trans)

750, 691 Strong Aromatic C-H Bending

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

148 40 [M]⁺

107 10 [M - C₃H₅]⁺

94 100 [C₆H₅OH]⁺ (Phenol)

77 30 [C₆H₅]⁺ (Phenyl)

55 60 [C₄H₇]⁺

Experimental Protocols
The data presented above are typically acquired using the following standard laboratory

procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a

deuterated solvent (typically 0.6-0.7 mL of CDCl₃) in a clean NMR tube.[1] An internal standard,

such as tetramethylsilane (TMS), may be added for chemical shift calibration.[1] The spectrum

is recorded on a spectrometer operating at a frequency of 300 MHz or higher.[2] The

instrument is locked onto the deuterium signal of the solvent, and the magnetic field is
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shimmed to achieve optimal resolution.[3] Data acquisition involves a set number of scans,

followed by Fourier transformation of the resulting free induction decay (FID) to obtain the

frequency-domain spectrum.[2]

Infrared (IR) Spectroscopy
For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid

samples, a solution is made in a volatile solvent, a drop is placed on a salt plate, and the

solvent is allowed to evaporate, leaving a thin film of the compound.[2] The sample is then

placed in the beam path of an FTIR spectrometer. A background spectrum of the clean salt

plates is recorded first and automatically subtracted from the sample spectrum.[4] The

spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[2]

Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer, typically via direct

infusion or after separation by gas chromatography (GC-MS).[5] In electron ionization (EI)

mass spectrometry, the sample molecules in the gas phase are bombarded with a high-energy

electron beam, causing ionization and fragmentation.[5] The resulting positively charged ions

are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole).[5] The detector records the abundance of each ion, generating a mass

spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Benzene, (2-butenyloxy)-.

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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